1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride
Description
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-c]pyridine scaffold substituted with a carboxylic acid group at position 7 and a methyl group at the 1-position nitrogen. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical applications.
Properties
IUPAC Name |
1-methylpyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-11-5-3-6-2-4-10-7(8(6)11)9(12)13;/h2-5H,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHSUMRHGRYVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrolo[2,3-c]pyridine core, followed by functionalization at specific positions to introduce the methyl and carboxylic acid groups. The final step involves the conversion to the hydrochloride salt.
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Functionalization: Introduction of the methyl group at the nitrogen atom can be done using methylating agents like methyl iodide. The carboxylic acid group can be introduced via oxidation reactions.
Conversion to Hydrochloride Salt: The free base form of the compound is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrrolo[2,3-c]pyridine ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under conditions that favor substitution reactions, such as in the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₈ClN₂O₂
- CAS Number : 2172071-02-0
- Molecular Weight : 202.62 g/mol
Antimalarial Activity
Recent studies have highlighted the compound's efficacy as a DHODH inhibitor, which is crucial in the development of antimalarial drugs. DHODH plays a vital role in the pyrimidine biosynthesis pathway of Plasmodium species, making it a promising target for drug development against malaria.
- In Vitro Efficacy : The compound shows potent activity against both blood and liver stages of Plasmodium falciparum and Plasmodium vivax, with IC₅₀ values below 0.03 μM for recombinant DHODH enzymes from these species .
- Selectivity : It demonstrates selectivity for Plasmodium DHODH over human DHODH, which is critical for minimizing side effects during treatment .
Lead Optimization in Drug Development
The compound has been part of a structure-based lead optimization program aimed at enhancing the pharmacological properties of pyrrole-based series of DHODH inhibitors. This program has led to the identification of candidates with improved solubility and metabolic stability, essential for effective oral bioavailability and prolonged action in vivo .
Case Study 1: Clinical Proof of Concept
A pivotal study demonstrated that a derivative of this compound provided single-dose cures for P. falciparum malaria in clinical trials conducted in Peru. The study indicated that the compound could prevent the emergence of malaria infection when administered prior to exposure, supporting its use as a prophylactic agent .
Case Study 2: Comparative Analysis of Compounds
In comparative analyses, various derivatives were evaluated for their potency against different strains of malaria. The findings emphasized that modifications to the pyrrole scaffold could enhance both efficacy and selectivity, underscoring the importance of structure-activity relationship (SAR) studies in medicinal chemistry .
Mechanism of Action
The mechanism by which 1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and affecting biological pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences
- For example, 10d (7-methoxy derivative) shows a higher melting point (269–271°C) compared to unmethylated analogs, suggesting enhanced crystallinity .
- Substituent Effects : Chlorine at position 5 (10b) versus position 7 (CID 76852916) modifies steric hindrance and electronic effects. The 7-chloro derivative may exhibit stronger hydrogen-bonding disruption due to proximity to the carboxylic acid group .
Biological Activity
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride is a compound that belongs to the pyrrolopyridine family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships, and potential therapeutic applications.
- Chemical Formula : C9H8N2O2
- Molecular Weight : 176.18 g/mol
- CAS Number : 1394175-19-9
- Purity : >95% .
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .
2. Antiviral Activity
Studies have highlighted the antiviral properties of pyrrolo[3,4-c]pyridine derivatives, particularly against HIV-1. Certain compounds showed moderate activity in inhibiting HIV-1 replication with effective concentrations (EC50) below 10 µM. The structure of these compounds significantly influences their antiviral efficacy, indicating the importance of substituent groups on the pyrrolopyridine scaffold .
3. Antitumor Activity
Pyrrolopyridines have also been investigated for their antitumor properties. Research has demonstrated that specific derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural features:
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Enhances solubility and stability |
| Carboxylic acid | Essential for biological activity |
| Aromatic rings | Improve interaction with biological targets |
Removing or modifying these substituents can lead to a significant loss of activity, underscoring the importance of careful structural design in drug development .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrrolopyridine derivatives against Mycobacterium tuberculosis. The most active compound demonstrated an MIC value of 0.15 µM, highlighting the potential of this chemical class in treating tuberculosis .
Case Study 2: Antiviral Properties
In another investigation, several pyrrolo[3,4-c]pyridine derivatives were synthesized and tested for anti-HIV activity. One compound showed an EC50 of 1.65 µM and a therapeutic index (TI) of 7.98, indicating its potential as a lead compound for further development .
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride?
Methodological Answer: A common approach involves acid-mediated nucleophilic substitution. For example, 4-chloro-pyrrolo-pyrimidine derivatives can react with amines in isopropanol with catalytic HCl under reflux (12–48 hours). After workup (neutralization, extraction, and recrystallization), yields range from 27% to 94%, depending on substituents and reaction time . Key Steps:
- Dissolve 4-chloro precursor and amine (3 equivalents) in isopropanol.
- Add HCl (3 drops) and reflux.
- Neutralize with NH₄OH, extract with CHCl₃, and recrystallize from methanol.
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Use a combination of ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) . For instance:
- ¹H NMR (DMSO-d₆): Peaks at δ 11.74 (NH), 8.27 (H-2), and 6.79 (H-5) confirm the pyrrolo-pyridine core .
- HRMS : Match calculated and observed m/z values (e.g., C₁₂H₁₁N₄: 211.0978 vs. 211.0981) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in nucleophilic substitution reactions?
Methodological Answer: Key factors include:
- Stoichiometry : Use 3 equivalents of amine to drive the reaction .
- Reaction Time : Extend reflux time to 48 hours for stubborn substitutions (e.g., electron-deficient amines) .
- Solvent Choice : Isopropanol enhances solubility of polar intermediates; switching to DMF may improve kinetics for sterically hindered amines.
Q. What strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies often arise from salt forms or crystallinity.
Q. How can researchers modify the core structure to enhance bioactivity?
Methodological Answer:
Q. What advanced analytical methods validate stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via LC-MS .
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Quantify intact compound using UV spectrophotometry (λ = 254 nm) .
Key Considerations for Researchers
- Contradictory Data : Always cross-validate using orthogonal methods (e.g., NMR + HRMS + X-ray crystallography if available).
- Safety : Follow protocols for handling HCl salts (e.g., use fume hoods, PPE) as outlined in safety data sheets .
- Scalability : Pilot reactions at 1–5 mmol before scaling to >50 mmol to avoid exothermic hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
